molecular formula C8H17N3OS B2551355 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one CAS No. 1541445-41-3

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one

Cat. No. B2551355
CAS RN: 1541445-41-3
M. Wt: 203.3
InChI Key: XPLBGXJGPQELMC-UHFFFAOYSA-N
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Description

“2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one” is a compound with the CAS Number: 1541445-41-3. It has a molecular weight of 203.31 and its IUPAC name is 2-amino-3-(methylthio)-1-(piperazin-1-yl)propan-1-one . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is oil .

Scientific Research Applications

Hyperbranched Polymers Synthesis

Researchers have developed a strategy for synthesizing hyperbranched polymers using commercially available monomers, including 1-(2-aminoethyl)piperazine, which shares structural similarities with 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one. These polymers, soluble in both water and organic solvents, demonstrate potential in various industrial and scientific applications due to their unique branching structure (Yan & Gao, 2000).

Carbonic Anhydrase Inhibition

A study on s-triazine derivatives incorporating sulfanilamide, homosulfanilamide, and piperazine motifs revealed their role as inhibitors of carbonic anhydrase, an enzyme significant in various physiological processes. These compounds, including piperazine derivatives, exhibit potential in medical research, particularly in developing unconventional anticancer drugs (Havránková et al., 2018).

Stereodefined N-Heterocycle Synthesis

Research on the synthesis of morpholines and piperazines using amino alcohols or diamines has highlighted the versatility of piperazine structures in chemical synthesis. This work contributes to the development of compounds with potential pharmaceutical and industrial applications (Matlock et al., 2015).

CGRP Receptor Antagonist Synthesis

In the development of a calcitonin gene-related peptide (CGRP) receptor antagonist, piperazine-based compounds were utilized. The study showcases the relevance of piperazine structures in synthesizing molecules with potential therapeutic applications, particularly in treating conditions like migraines (Cann et al., 2012).

Piperazine-Based Fluorescent Probe Development

A study developed a mitochondria-targeting hydrogen sulfide fluorescent probe based on piperazine-modified naphthalimide. Such probes are crucial in biological research for studying cellular functions and the role of hydrogen sulfide in living systems (Pak et al., 2016).

Piperazine in CO2 Capture

Research involving blends of piperazine and 2-amino-2-methyl-1-propanol focused on CO2 capture, highlighting the utility of piperazine in environmental applications. The study provided insights into optimizing conditions for efficient CO2 removal from natural gas, demonstrating piperazine's role in green technologies (Hairul et al., 2016).

Synthesis of Piperazinones

A tandem reductive amination-transamidation-cyclization reaction using amino acid methyl esters and piperazine has been developed, illustrating the chemical versatility of piperazine-based compounds in producing piperazin-2-ones (Beshore & Dinsmore, 2002).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H314, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.

properties

IUPAC Name

2-amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS/c1-13-6-7(9)8(12)11-4-2-10-3-5-11/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBGXJGPQELMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)N1CCNCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1541445-41-3
Record name 2-amino-3-(methylsulfanyl)-1-(piperazin-1-yl)propan-1-one
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